molecular formula C9H18N2O2 B3029040 Isopropyl 4-aminopiperidine-1-carboxylate CAS No. 502931-34-2

Isopropyl 4-aminopiperidine-1-carboxylate

Cat. No. B3029040
M. Wt: 186.25
InChI Key: YZYPFMHFXAXPCF-UHFFFAOYSA-N
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Description

Isopropyl 4-aminopiperidine-1-carboxylate , also known as 1-Boc-4-piperidinamine or tert-Butyl 4-amino-1-piperidinecarboxylate , is a chemical compound with the empirical formula C₁₀H₂₀N₂O₂ . It is a heterocyclic building block used in organic synthesis. The compound is characterized by its tert-butyl (Boc) protecting group on the amino group of the piperidine ring .


Synthesis Analysis

The synthesis of Isopropyl 4-aminopiperidine-1-carboxylate involves several steps. While I don’t have specific synthetic routes for this compound, it can be prepared through various methods, including reductive amination or amidation reactions. Researchers have explored microwave-assisted solid-phase synthesis and direct annulation of primary amines with resin-bound dimesylates to obtain N-substituted piperidines .


Molecular Structure Analysis

The molecular structure of Isopropyl 4-aminopiperidine-1-carboxylate consists of a piperidine ring with an isopropyl group (CH₃-CH-CH₃) attached to the nitrogen atom. The tert-butyl (Boc) protecting group is linked to the amino group (NH₂) of the piperidine ring. The compound’s molecular weight is approximately 200.28 g/mol .


Chemical Reactions Analysis

  • Additionally, it has been employed in the preparation of piperidinylamino-diarylpyrimidine (pDAPY) derivatives, potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .

Physical And Chemical Properties Analysis

  • InChI : 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 .

Scientific Research Applications

Metabolism in Drug Design

Isopropyl 4-aminopiperidine-1-carboxylate, as a 4-aminopiperidine derivative, has implications in drug design, especially regarding its metabolism by cytochrome P450s. A study by Sun and Scott (2011) examined the metabolism of 4-aminopiperidine drugs, highlighting the role of CYP3A4 in catalyzing their N-dealkylation reaction. Understanding the molecular interactions between these drugs and CYP3A4 active site residues is crucial for optimizing drug metabolism in structure-based drug design approaches (Sun & Scott, 2011).

Peptide Binding and Drug Discovery

Kang et al. (2007) explored the use of a 4-aminopiperidine-4-carboxylic acid residue in Grb2 SH2 domain-binding peptides. By modifying this residue with different groups, they developed a library of compounds to investigate potential binding interactions in drug discovery (Kang et al., 2007).

Synthesis of Pharmaceuticals

The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, including Isopropyl 4-aminopiperidine-1-carboxylate, has practical applications in pharmaceutical synthesis. Malaquin et al. (2010) developed a two-step sequence for preparing these derivatives, leading to the efficient synthesis of drugs like carfentanil and remifentanil (Malaquin et al., 2010).

Catalysis in Organic Synthesis

In organic synthesis, isopropyl 4-aminopiperidine-1-carboxylate derivatives may be used as catalysts or intermediates. For instance, Pozdnev (2009) described the activation of carboxylic acids via dialkyl pyrocarbonates, a process where derivatives like isopropyl 4-aminopiperidine-1-carboxylate could play a role in forming esters of N-protected amino acids (Pozdnev, 2009).

Safety And Hazards

  • Flash Point : Not specified .

Future Directions

: Sigma-Aldrich: 4-Amino-1-Boc-piperidine

properties

IUPAC Name

propan-2-yl 4-aminopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPFMHFXAXPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677455
Record name Propan-2-yl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-aminopiperidine-1-carboxylate

CAS RN

502931-34-2
Record name Propan-2-yl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 18a (3.26 g, 11.37 mmol) in 10 mL of DCM, was added TFA (5 mL, 64.9 mmol). The mixture was stirred at room temperature for 2 h and the solvent were evaporated. The residue was dissolved in DCM and a saturated solution of NaHCO3 and 1N NaOH were added until pH was 8. The layers were separated and the aqueous layer was extracted with 3:1 DCM:IPA (3×40 mL). The organic extracts were combined, dried, filtered and evaporated to afford 1.89 g (89%) of 18b.
Name
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Matsuda, Y Kobashi, A Mikami, M Kawamura… - Bioorganic & Medicinal …, 2017 - Elsevier
… The title compound was synthesized according to the procedure described for compound 27a from 26 and isopropyl 4-aminopiperidine-1-carboxylate (quantitative yield). …
Number of citations: 16 www.sciencedirect.com
松田大輔 - (No Title), 2019 - core.ac.uk
… に対し,1-(5-ethylpyrimidin-2-yl)piperidin-4amine あるいは isopropyl 4-aminopiperidine-1-carboxylate を置換することにより, それぞれ 43a,43b を得た.ニトロ基を還元して得たジアミンを TFA …
Number of citations: 5 core.ac.uk

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